molecular formula C8H10N2O3 B13554699 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B13554699
M. Wt: 182.18 g/mol
InChI Key: RZFQREZEYUVRCO-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-oxazine core. This bicyclic system is characterized by a six-membered oxazine ring fused to a five-membered pyrazole ring.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-4-6-5-13-3-2-10(6)9-7/h4H,2-3,5H2,1H3

InChI Key

RZFQREZEYUVRCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCOCC2=C1

Origin of Product

United States

Preparation Methods

One-Pot Synthesis from 2,2-Dichlorovinylacetophenones

A highly efficient and general method reported involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines as intermediates. These intermediates undergo base-induced cyclization to give the desired pyrazolo[5,1-c]oxazine derivatives, including methyl esters, in high yields.

  • Key reagents:

    • 2,2-Dichlorovinylacetophenones (aryl-substituted)
    • 2-Hydroxyethylhydrazine
    • Sodium hydride or sodium hydroxide as base for cyclization
  • Reaction conditions:

    • Initial reaction of dichlorovinylacetophenone with 2-hydroxyethylhydrazine at room temperature or mild heating to form pyrazoline intermediate.
    • Addition of sodium hydride or sodium hydroxide to induce cyclization to the oxazine ring.
    • The one-pot process can be carried out sequentially without isolation of intermediate.
  • Yields and advantages:

    • Near quantitative yields reported for the cyclized product.
    • Simplicity and efficiency make this method attractive compared to multistep procedures.
    • The method is applicable to various aryl substituents, allowing structural diversity.
  • Structural confirmation:

    • X-ray crystallography has been used to confirm the structure of representative compounds from this method.

Table 1: Reaction conditions and yields for one-pot synthesis

Step Reagents/Conditions Product Yield (%) Notes
1. Formation of pyrazoline 2,2-Dichlorovinylacetophenone + 2-hydroxyethylhydrazine, rt High (not isolated) Intermediate formed
2. Cyclization NaH or NaOH, mild heating ~95-99 Pyrazolo[5,1-c]oxazine formed

Source: Guirado et al., 2022

Alternative Stepwise Synthesis via Pyrazoline Intermediates

In other approaches, isolated pyrazoline intermediates bearing hydroxyethyl substituents are cyclized under basic conditions to form the oxazine ring. This method allows for purification of intermediates but involves more steps and longer reaction times.

  • Typical protocol:

    • Synthesis of 3-aryl-5-chloromethyl-pyrazolines from vinyl ketones and hydrazines.
    • Purification of pyrazoline intermediate.
    • Treatment with strong base (NaH or NaOH) to induce intramolecular cyclization forming the oxazine ring.
  • Yields:

    • Generally high but slightly lower than one-pot due to purification losses.

Related Synthetic Routes for Analogous Compounds

While direct literature on methyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate is limited, related fused pyrazolo-oxazine compounds have been synthesized via similar strategies, including:

  • Use of substituted vinyl ketones or acetophenones as starting materials.
  • Hydrazine derivatives bearing hydroxyalkyl substituents.
  • Base-promoted cyclization to form the oxazine ring.

These methods underscore the importance of the hydroxyethylhydrazine moiety and base-induced cyclization as key steps.

The synthesized methyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate compounds are typically characterized by:

Method Starting Materials Key Reagents Reaction Type Yield Range (%) Advantages References
One-pot synthesis 2,2-Dichlorovinylacetophenones + 2-hydroxyethylhydrazine NaH or NaOH One-pot cyclization 95-99 High yield, simple, scalable
Stepwise synthesis Vinyl ketones + hydroxyethylhydrazine NaH or NaOH Multi-step 80-90 Purified intermediates
Analogous fused systems Substituted vinyl ketones + hydrazines Base-induced cyclization Stepwise Moderate to high Structural diversity

The most efficient and widely accepted preparation method for methyl 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylate involves a one-pot reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine followed by base-induced cyclization. This approach provides high yields, operational simplicity, and applicability to various substituted analogues. Analytical data including NMR and X-ray crystallography confirm the successful formation of the fused heterocyclic system.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₇H₈N₂O₃ (confirmed via CAS 1219694-53-7) .
  • Molecular Weight : 168.15 g/mol.
  • Synthetic Routes : Typically synthesized via cyclization of pyrazole precursors with epoxide derivatives under basic conditions (e.g., Na₂CO₃ or K₂CO₃ in acetonitrile) . Microwave-assisted and photochemical methods have also been reported for related pyrazolo-oxazine derivatives .

Comparison with Structural Analogs

Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

  • Molecular Formula : C₉H₁₂N₂O₃.
  • Molecular Weight : 196.20 g/mol .
  • Synthesis: Prepared via Ir-catalyzed photochemical reactions with diethyl 2-bromomalonate under blue LED irradiation . Applications: Marketed as an inhibitor and active pharmaceutical ingredient (API) by ATK CHEMICAL COMPANY, with a CAS registry (623565-57-1) .

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate Derivatives

  • Molecular Formula : C₇H₈N₂O₂S (thiazine variant) .
  • Key Differences :
    • Replacement of the oxazine oxygen with sulfur alters electronic properties and hydrogen-bonding capacity.
    • Bioactivity : Thiazine derivatives are less studied but may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidation .

Aryl-Substituted Pyrazolo-oxazines

  • Example : 6-(4-Chlorophenyl)-2-(4-methoxyphenyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine .
  • Crystallography: X-ray data reveal a planar oxazine ring (dihedral angle: 8.96°) and intermolecular C–H···N hydrogen bonding, stabilizing the solid-state structure . Synthesis: Achieved via acid-catalyzed cyclization of hydroxyl precursors in toluene .

Boronic Acid Derivatives

  • Example : 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-boronic acid.
  • Molecular Formula : C₆H₉BN₂O₃.
  • Applications : Boronic acid groups enable Suzuki-Miyaura cross-coupling reactions, making this derivative valuable for constructing complex bioconjugates .

Data Tables

Research Findings

  • Regioselective Synthesis : Lindsay-Scott et al. developed a regiocontrolled method for pyrazolo-oxazines, critical for avoiding underreported isomers .
  • Recyclization Potential: Methyl pyrazolo-oxazine esters can undergo recyclization with hydrazine to form triazepinones, expanding their utility in heterocyclic chemistry .
  • Pharmacological Relevance : Ethyl derivatives are prioritized in drug discovery due to their commercial availability and modular ester functionality .

Biological Activity

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (CAS Number: 2115743-47-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Potential

Preliminary research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : There is emerging evidence suggesting that this compound may inhibit the proliferation of certain cancer cell lines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : Interaction studies have indicated that the compound may bind to various biological receptors, influencing signaling pathways associated with cell growth and apoptosis.

Study on Antimicrobial Activity

In a study published in 2023, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Research on Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. The findings revealed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after administration of the compound, suggesting its efficacy in modulating inflammatory responses.

Anticancer Activity Assessment

A preliminary screening of the anticancer potential was conducted on various cancer cell lines. The results indicated that this compound inhibited cell proliferation in HeLa and MCF-7 cells with IC50 values of 15 µM and 20 µM respectively.

Q & A

Q. What are the established synthetic routes for Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as ethyl 2-aminomethyl-3-oxo-4-oxazolidinone with hydrazine hydrate in ethanol or methanol under reflux (60–80°C). Catalysts like acetic acid or p-toluenesulfonic acid are used to enhance cyclization efficiency. Yield optimization (57–84%) depends on solvent choice, temperature control, and post-synthesis purification via recrystallization or chromatography . For industrial scalability, continuous flow reactors improve reproducibility and reduce side reactions compared to batch reactors .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: Structural validation employs NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. X-ray crystallography resolves the fused pyrazole-oxazine ring system, revealing dihedral angles between substituents (e.g., 8.96° between pyrazole and oxazine rings) . High-resolution mass spectrometry (HRMS) verifies molecular weight (196.20 g/mol) and purity (>95%) .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer assays : Tested against MCF-7 (breast cancer) and K562 (leukemia) cell lines, but no significant cytotoxicity was observed (IC₅₀ not detected at ≤100 µM) .
  • Antimicrobial activity : Limited efficacy against Staphylococcus aureus and Escherichia coli (MIC >100 µg/mL) .
  • Neuroprotective potential : Derivatives inhibit acetylcholinesterase (AchE), modulating neurotransmitter metabolism. Methodologies include enzyme inhibition assays and oxidative stress profiling in neuronal models .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing pyrazolooxazine derivatives be addressed?

Methodological Answer: Regiocontrol is achieved via protecting group strategies (e.g., hydroxyethyl groups on pyrazole N1) to direct cyclization. Optimized lactol intermediates enable regioselective formation of fused heterocycles in 3–4 steps. Computational modeling (DFT) predicts reaction pathways, while microwave-assisted synthesis reduces side products (e.g., 42–57% yield improvements) .

Q. How do researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in cytotoxicity data (e.g., null results vs. kinase inhibition claims) require:

  • Dose-response validation : Threshold effects are common; test multiple concentrations (e.g., 1–100 µM) .
  • Target-specific assays : Use kinase profiling panels (e.g., EGFR, VEGFR) to confirm inhibition mechanisms.
  • Metabolic stability testing : Degradation products (e.g., via oxidative stress pathways) may mask parent compound activity .

Q. What strategies optimize catalytic systems for scalable synthesis?

Methodological Answer:

  • Heterogeneous catalysis : Immobilized iridium or copper catalysts (e.g., [Ir(ppy)₂(dtbbpy)][PF₆]) enhance recyclability in photoredox reactions .
  • Solvent engineering : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to improve atom economy .
  • Flow chemistry : Continuous reactors reduce reaction times (e.g., 20 hours → 2 hours) and improve purity (>98%) .

Q. How can computational modeling guide target identification for this compound?

Methodological Answer:

  • Molecular docking : Predict binding affinities to AchE (PDB ID 4EY7) or ROS-related enzymes (e.g., NADPH oxidase) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. nitro groups) with bioactivity using Hammett constants .
  • MD simulations : Analyze compound stability in lipid bilayers to predict blood-brain barrier permeability for neuroprotection studies .

Q. What advanced analytical methods track compound stability and degradation?

Methodological Answer:

  • HPLC-MS : Monitor hydrolytic degradation (ester → carboxylic acid) under physiological pH (7.4) .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks; quantify impurities via LC-UV .
  • EPR spectroscopy : Detect free radical intermediates formed during oxidative stress assays .

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